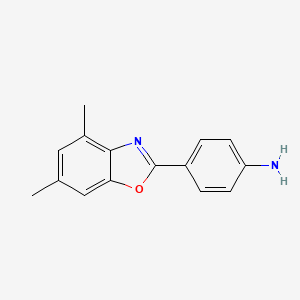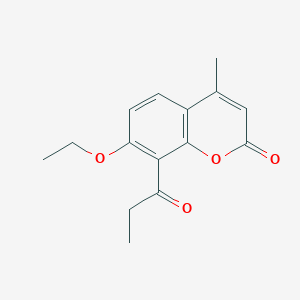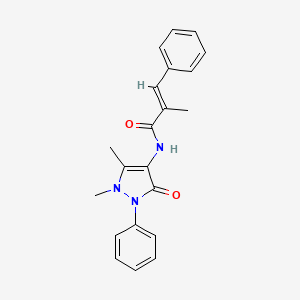
4-isopropyl-N-4-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-4-pyridinylbenzamide, also known as GW 501516 or Cardarine, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the fitness and bodybuilding communities due to its purported performance-enhancing effects. In
Mécanisme D'action
4-isopropyl-N-4-pyridinylbenzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and cell differentiation (5). PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, resulting in improved metabolic function (6). Additionally, PPARδ activation has been shown to increase endurance and muscle fiber type switching in animal models (7).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-isopropyl-N-4-pyridinylbenzamide are diverse and depend on the dose, duration, and route of administration. In general, it has been reported to increase energy expenditure, reduce body weight and fat mass, improve lipid and glucose metabolism, and enhance exercise performance in animal models (8). However, some studies have also reported adverse effects, such as liver toxicity, oxidative stress, and tumor promotion, at high doses or prolonged exposure (9).
Avantages Et Limitations Des Expériences En Laboratoire
4-isopropyl-N-4-pyridinylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water and organic solvents. It can be easily administered orally or intraperitoneally to animals, and its effects can be measured using various biochemical and physiological assays. However, some limitations should be considered, such as the potential for off-target effects, the lack of long-term safety data, and the ethical concerns associated with the use of performance-enhancing drugs in sports and fitness.
Orientations Futures
There are several potential future directions for the research on 4-isopropyl-N-4-pyridinylbenzamide, including:
1. Investigating its effects on human metabolism and cardiovascular health in clinical trials.
2. Examining its potential as a neuroprotective and anti-inflammatory agent in neurodegenerative diseases.
3. Exploring its role in muscle regeneration and repair after injury or disease.
4. Developing more selective and safer PPARδ agonists with improved pharmacokinetic properties.
5. Assessing its potential as a performance-enhancing drug in sports and fitness, while ensuring the safety and fairness of athletes.
Conclusion
4-isopropyl-N-4-pyridinylbenzamide is a synthetic drug that has been extensively studied for its potential therapeutic and performance-enhancing effects. Its mechanism of action involves the activation of PPARδ, which regulates lipid and glucose metabolism, inflammation, and cell differentiation. Although it has shown promising results in animal models, more research is needed to determine its safety and efficacy in humans and to explore its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of 4-isopropyl-N-4-pyridinylbenzamide involves several steps, including the reaction of 4-cyanopyridine with 2-chloroacetyl chloride to form 2-(4-pyridyl)acetyl chloride. This intermediate is then reacted with isopropylamine to form 2-(4-pyridyl)-N-isopropylacetamide, which is subsequently reduced with lithium aluminum hydride to give 4-isopropyl-N-4-pyridinylbenzamide (1).
Applications De Recherche Scientifique
4-isopropyl-N-4-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis (2). It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglycerides and cholesterol levels in animal models (3). Moreover, it has been suggested that 4-isopropyl-N-4-pyridinylbenzamide may have neuroprotective, anti-inflammatory, and anti-cancer properties (4).
Propriétés
IUPAC Name |
4-propan-2-yl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-3-5-13(6-4-12)15(18)17-14-7-9-16-10-8-14/h3-11H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUARUIJXOAELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propan-2-yl-N-pyridin-4-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)


![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)




![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)